Cyclododecanepropanal, 1-nitro-2-oxo-
Description
Cyclododecanepropanal, 1-nitro-2-oxo- is a nitro-substituted cyclic aldehyde with a 12-membered cycloalkane backbone. The compound features a propionaldehyde chain attached to the cyclododecane ring, modified by a nitro (-NO₂) group at position 1 and a ketone (=O) at position 2. This structure confers unique chemical reactivity, particularly in electrophilic substitution and redox reactions.
Properties
CAS No. |
84246-76-4 |
|---|---|
Molecular Formula |
C15H25NO4 |
Molecular Weight |
283.36 g/mol |
IUPAC Name |
3-(1-nitro-2-oxocyclododecyl)propanal |
InChI |
InChI=1S/C15H25NO4/c17-13-9-12-15(16(19)20)11-8-6-4-2-1-3-5-7-10-14(15)18/h13H,1-12H2 |
InChI Key |
GMAUXGUTXNDPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(C(=O)CCCC1)(CCC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The preparation of Cyclododecanepropanal, 1-nitro-2-oxo- involves several synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the formation of oximes and hydrazones, where aldehydes and ketones react with hydroxylamine or hydrazine .
Chemical Reactions Analysis
Cyclododecanepropanal, 1-nitro-2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, hydrazine, and palladium catalysts . Major products formed from these reactions include oximes, hydrazones, and other derivatives .
Scientific Research Applications
Cyclododecanepropanal, 1-nitro-2-oxo- has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis . In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its potential therapeutic effects and drug development. In industry, it is utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of Cyclododecanepropanal, 1-nitro-2-oxo- involves its interaction with molecular targets and pathways. For example, nitric oxide, a related compound, acts as a potent vasodilator by increasing the amount of cyclic GMP (cGMP) in the cytosol, thus decreasing the amount of cytosolic calcium ions available to sustain smooth muscle contraction . Similar mechanisms may be involved in the action of Cyclododecanepropanal, 1-nitro-2-oxo-.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with cyclododecanepropanal, 1-nitro-2-oxo-, differing in ring size, substituents, or functional groups:
Key Observations :
- Ring Size and Stability: Larger rings (e.g., cyclododecane) exhibit increased conformational flexibility compared to smaller cyclohexane or cyclooctane derivatives. This may enhance solubility in nonpolar solvents but reduce thermal stability .
- Substituent Effects: The nitro group in cyclododecanepropanal introduces strong electron-withdrawing effects, which likely increase electrophilicity at the aldehyde group compared to amino- or oxy-substituted analogs (). For example, the dipropylamino group in the cyclohexane analog () acts as an electron donor, lowering its pKa (~5.97) relative to the nitro-substituted compound (expected pKa <5).
Physicochemical Properties
Available data for analogs suggest trends in properties such as boiling point, density, and reactivity:
Notes:
- The nitro group in cyclododecanepropanal likely increases density and boiling point compared to amino-substituted analogs due to stronger intermolecular interactions ().
- The ketone and aldehyde groups in all three compounds contribute to their reactivity in condensation and nucleophilic addition reactions.
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